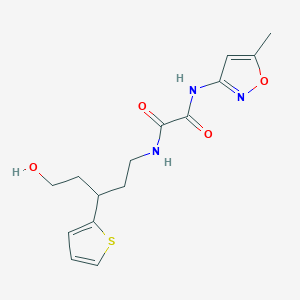

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide

描述

属性

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-10-9-13(18-22-10)17-15(21)14(20)16-6-4-11(5-7-19)12-3-2-8-23-12/h2-3,8-9,11,19H,4-7H2,1H3,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCSLEUXGSCOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and isoxazole intermediates, followed by their coupling through an oxalamide linkage.

Thiophene Intermediate Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Isoxazole Intermediate Synthesis: The isoxazole ring can be prepared through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Coupling Reaction: The final step involves the coupling of the thiophene and isoxazole intermediates with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The oxalamide moiety can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as bromination using bromine in acetic acid.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

Substitution: Bromine (Br2), acetic acid as solvent.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of amine derivatives.

Substitution: Formation of brominated thiophene derivatives.

科学研究应用

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The unique electronic properties of the thiophene and isoxazole rings make this compound a candidate for use in organic electronics and conductive polymers.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential biological activity.

作用机制

The mechanism of action of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The thiophene and isoxazole rings can participate in electron delocalization, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Oxalamide derivatives are widely explored due to their versatility in drug design. Below is a detailed comparison of the target compound with analogs from the evidence, focusing on structural features, safety, and metabolic pathways.

Structural Analogues and Functional Groups

Key Observations :

Metabolism Insights :

- Oxalamides generally undergo hydrolysis to form primary amines and carboxylic acids, followed by oxidation of aromatic/heterocyclic rings (e.g., thiophene → sulfoxides) .

- The hydroxyl group in the target compound may facilitate glucuronidation, enhancing excretion and reducing bioaccumulation risks compared to non-hydroxylated analogs .

Pharmacological Potential (Inferred)

- Thiazole- and isoxazole-containing oxalamides (e.g., ) are reported in protease inhibitor patents, suggesting the target compound could interact with enzyme active sites via hydrogen bonding (amide/hydroxyl) and hydrophobic interactions (heterocycles) .

- Compared to the piperazine-containing analog in , the target compound’s shorter chain and lack of basic nitrogen may limit CNS penetration but improve solubility .

生物活性

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

- Thiophene ring : A five-membered aromatic ring containing sulfur.

- Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Oxalamide moiety : Known for its ability to form hydrogen bonds, enhancing biological interactions.

The molecular formula is , indicating the presence of various functional groups that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of thiophene and isoxazole intermediates .

- Coupling reactions to form the final oxalamide structure using reagents like EDCI or DCC for efficient coupling.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of thiophene and isoxazole are known for their effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar functional groups have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of oxalamide derivatives against common pathogens. The results indicated that certain derivatives, structurally related to our compound, exhibited minimum inhibitory concentrations (MICs) as low as 40 µg/mL against resistant strains .

- Anti-inflammatory Research : In vivo models demonstrated that similar compounds reduced edema in rat paw models, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is hypothesized to involve:

- Binding to specific receptors or enzymes , leading to modulation of biochemical pathways.

- Interference with cellular processes , such as protein synthesis or cell signaling pathways, particularly in microbial cells.

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiophene, Isoxazole | Antimicrobial, Anti-inflammatory |

| N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide | Chlorine & Fluorine substituents | Enhanced antimicrobial properties |

| 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide | Sulfonamide group | Antimicrobial |

常见问题

Basic: What are the standard synthetic routes for N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and what reaction conditions are critical?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the hydroxyalkyl-thiophene intermediate via nucleophilic substitution or Grignard reactions.

- Step 2 : Activation of the oxalamide core using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., THF or DMF) under inert atmospheres .

- Step 3 : Purification via silica gel chromatography or recrystallization to isolate the final product.

Critical conditions include temperature control (0–25°C for coupling), moisture-free environments, and stoichiometric precision to minimize side reactions .

Advanced: How can reaction yields and regioselectivity be optimized during large-scale synthesis?

Advanced optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) to maximize yield .

- Microwave-assisted synthesis : Accelerates reaction times while improving regioselectivity in heterocyclic coupling steps .

- In-line analytics : Use of HPLC-MS to monitor intermediates and adjust conditions dynamically .

Basic: Which analytical techniques are most reliable for structural confirmation?

- NMR Spectroscopy : H and C NMR confirm backbone connectivity and functional groups (e.g., hydroxy, thiophene protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, though requires high-quality single crystals .

Advanced: How can computational methods predict biological target interactions?

- Molecular Docking : Tools like AutoDock Vina simulate binding to proteins (e.g., kinases) using crystal structures from the PDB .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO) to rationalize reactivity or binding affinity .

- Molecular Dynamics (MD) : Models conformational stability in solvated environments over nanosecond timescales .

Basic: What assays are suitable for preliminary biological activity screening?

- In vitro binding assays : Fluorescence polarization or SPR to measure affinity for targets like GPCRs or enzymes .

- Cell viability assays : MTT or ATP-lite to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinetic assays (e.g., spectrophotometric monitoring) for IC determination .

Advanced: How can stability under physiological conditions be systematically evaluated?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, followed by HPLC analysis .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to guide storage protocols .

- pH-solubility profiling : Use shake-flask methods with buffers (pH 1–10) to predict bioavailability .

Basic: What are the key considerations for designing mechanistic studies?

- Target engagement : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding partners .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- Kinetic isotope effects : Probe catalytic mechanisms in enzyme inhibition .

Advanced: How do steric/electronic factors influence regioselectivity in oxalamide formation?

- Steric effects : Bulky substituents on the thiophene or isoxazole moieties favor coupling at less hindered sites .

- Electronic effects : Electron-withdrawing groups (e.g., -CN) on the phenyl ring direct amide bond formation via resonance stabilization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups, improving regiocontrol .

Basic: How can structure-activity relationships (SAR) be explored for this compound?

- Analog synthesis : Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) or isoxazole (e.g., 5-methyl vs. 5-phenyl) groups .

- Bioisosteric replacement : Substitute the hydroxyethyl chain with sulfonamide or ester linkages to assess potency changes .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity .

Advanced: What integrated strategies are recommended for toxicity profiling?

- In vitro panels : Include hERG inhibition (patch-clamp), Ames test (mutagenicity), and hepatocyte CYP450 inhibition .

- Zebrafish models : Acute toxicity (LC) and teratogenicity screening for rapid in vivo insights .

- Metabolite identification : Incubate with liver microsomes and profile via UPLC-QTOF to detect reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。